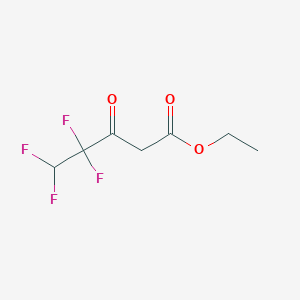
ethyl4,4,5,5-tetrafluoro-3-oxo-pentanoate
Cat. No. B3232024
M. Wt: 216.13 g/mol
InChI Key: VHRNDLJLFFNECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883791B2
Procedure details


Lithium hexamethyldisilazide (250 ml of a 1M solution in THF, 0.25 mol) was cooled in an argon atmosphere to −78° C. and ethyl acetate (23 ml, 0.26 mol) was added dropwise with stirring. Stirring was continued for one hour at −78° C., then methyl 2,2,3,3-tetrafluoropropionate (22 g, 0.137 mol) was added dropwise with stirring. Stirring was continued for three hours at −78° C., then a saturated solution of ammonium chloride (175 ml) was added dropwise. The mixture was allowed to reach room temperature overnight. The mixture was acidified with 1M HCl, the phases were separated. The aqueous phase was extracted with ethyl acetate, the combined organic phases were washed two times with 1M HCl, brine, dried over sodium sulfate. The solvent was removed under reduced pressure and the residue was purified by vacuum distillation to yield 25.7 g (0.119 mmol, 87%) of a colourless liquid that was used directly in the next step.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[C:11]([O:14][CH2:15][CH3:16])(=[O:13])[CH3:12].[F:17][C:18]([F:26])([CH:23]([F:25])[F:24])[C:19](OC)=[O:20].[Cl-].[NH4+].Cl>C1COCC1>[F:17][C:18]([F:26])([CH:23]([F:25])[F:24])[C:19](=[O:20])[CH2:12][C:11]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC)(C(F)F)F
|
Step Four
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for three hours at −78° C.
|
|
Duration
|
3 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to reach room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed two times with 1M HCl, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was purified by vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(CC(=O)OCC)=O)(C(F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.119 mmol | |
| AMOUNT: MASS | 25.7 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

